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Compound of Interest
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Cat. No.: B10816711 Get Quote

These application notes provide detailed protocols for the visualization of Green Fluorescent

Protein (GFP)-positive cells in E16 mouse embryos, catering to researchers, scientists, and

professionals in drug development. The methodologies cover both whole-mount imaging of

intact embryos through tissue clearing and traditional immunohistochemistry on tissue sections.

Application Note 1: Whole-Mount Imaging of E16
Embryos via Tissue Clearing
Tissue clearing techniques render opaque embryonic tissues transparent, enabling three-

dimensional (3D) imaging of GFP-positive cells deep within the embryo without the need for

physical sectioning. This approach is invaluable for studying the spatial distribution and

morphology of cells in their native context.

Choosing a Clearing Method
Several clearing methods are compatible with GFP preservation. The choice of method often

depends on the desired balance between transparency, processing time, and preservation of

fluorescence.
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Clearing
Method

Principle
Processing
Time

GFP
Preservatio
n

Tissue Size
Change

Reference

CUBIC

Aqueous-

based,

delipidation

and refractive

index (RI)

matching

Several days Good Expansion [1][2][3][4]

Fast 3D Clear

Aqueous-

based, THF

delipidation

and iohexol

RI matching

~3 days Excellent Minimal [5][6]

iDISCO+

Solvent-

based,

dehydration,

delipidation,

and RI

matching

~4 days

Good (with

GFP-boosting

IHC)

Shrinkage [3]

SCALE

Aqueous-

based, urea-

based

clearing

Several days,

stage-

dependent

Sufficient up

to E12.5,

scattering at

later stages

Expansion [1][4]

Experimental Workflow: CUBIC Clearing for E16
Embryos
The CUBIC (Clear, Unobstructed Brain/Body Imaging Cocktails and Computational analysis)

protocol is an aqueous-based method that effectively clears tissues while preserving GFP

fluorescence.[2] It also helps to decolorize blood by removing iron.[1][2]
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CUBIC tissue clearing workflow for E16 mouse embryos.

Protocol: CUBIC Clearing of E16 Mouse Embryos
This protocol is adapted from various sources discussing the CUBIC method.[1][2][3][4]

Materials:

E16 GFP-expressing mouse embryos

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

CUBIC Reagent 1: 25% (w/v) Urea, 25% (w/v) N,N,N',N'-tetrakis(2-

hydroxypropyl)ethylenediamine, 15% (w/v) Triton X-100 in water.[2]

CUBIC Reagent 2: 25% (w/v) Urea, 50% (w/v) Sucrose, 10% (w/v) Triethanolamine in water.

Incubation tubes

Shaker/rotator

Procedure:

Embryo Collection and Fixation:

Dissect E16 embryos in ice-cold PBS.[7]
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Fix whole embryos in 4% PFA overnight at 4°C.[2][6] For embryos at E16.5 or later, it is

recommended to remove the skin to improve reagent penetration.[8]

Wash the embryos thoroughly with PBS (3-5 times, 1-2 hours each wash) at room

temperature with gentle agitation.[9]

Delipidation and Decolorization:

Immerse the fixed and washed embryos in CUBIC Reagent 1.

Incubate for 5-7 days at 37°C with gentle shaking. The duration may need to be optimized

based on embryo size.

Replace the CUBIC Reagent 1 solution every 1-2 days.

Washing:

After incubation in Reagent 1, wash the embryos extensively with PBS at room

temperature. Perform multiple washes over 24 hours to remove all traces of the detergent.

Refractive Index Matching:

Immerse the embryos in CUBIC Reagent 2.

Incubate for 2-3 days at room temperature with gentle shaking until the embryo becomes

transparent.

Imaging:

Mount the cleared embryo in CUBIC Reagent 2 in a suitable imaging chamber.

Image using a confocal or light-sheet microscope equipped for fluorescence imaging.

Application Note 2: Immunohistochemistry on
Cryosections
For cellular and subcellular resolution, or when antibody penetration in whole-mount samples is

a concern, traditional immunohistochemistry (IHC) on cryosections remains a robust method.
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While endogenous GFP fluorescence can be imaged directly, antibody-based amplification is

often necessary to enhance the signal, especially after fixation, which can diminish

fluorescence.[10][11]

Experimental Workflow: Cryosectioning and
Immunofluorescence

Tissue Preparation
Sectioning & Staining

Imaging
E16 Embryo Collection Fixation

(4% PFA, 2-4h, 4°C)
Cryoprotection

(30% Sucrose, 4°C, overnight)
Embedding

(OCT Compound) Cryosectioning
(12-20 µm sections)

Blocking
(e.g., 5% Normal Serum)

Primary Antibody
(anti-GFP, 4°C, overnight)

Secondary Antibody
(Fluorophore-conjugated) Mounting with DAPI Fluorescence Microscopy

Click to download full resolution via product page

Workflow for GFP immunohistochemistry on E16 embryo cryosections.

Protocol: Immunofluorescence for GFP on E16 Embryo
Cryosections
This protocol provides a general guideline for immunofluorescence staining on frozen

embryonic tissue sections.[12]

Materials:

E16 GFP-expressing mouse embryos

PBS

4% PFA in PBS

30% Sucrose in PBS

Optimal Cutting Temperature (OCT) compound

Cryostat
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Microscope slides

Blocking solution (e.g., 5% normal goat serum, 0.1% Triton X-100 in PBS)

Primary antibody: rabbit or chicken anti-GFP

Secondary antibody: fluorophore-conjugated anti-rabbit or anti-chicken IgG

DAPI-containing mounting medium

Procedure:

Tissue Preparation:

Dissect E16 embryos or desired tissues in ice-cold PBS.

Fix in 4% PFA for 2-4 hours at 4°C.[7][8]

Wash 3 times in PBS.

Cryoprotect by incubating in 30% sucrose in PBS at 4°C overnight, or until the tissue

sinks.[8][12]

Embed the tissue in OCT compound in a cryomold and freeze on dry ice or in isopentane

cooled by liquid nitrogen.[7][8] Store blocks at -80°C.

Cryosectioning:

Allow the OCT block to equilibrate to the cryostat temperature (-18 to -22°C).

Cut sections at a thickness of 12-20 µm and mount them on charged microscope slides.

[13]

Dry the slides for at least 1 hour at room temperature before storing them at -80°C.[13]

Immunostaining:

Thaw slides and rehydrate sections with PBS for 5-10 minutes.
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Permeabilize sections with PBS containing 0.1-0.3% Triton X-100 for 10-15 minutes.

Block non-specific binding by incubating with blocking solution for 1 hour at room

temperature.[10]

Incubate with primary anti-GFP antibody diluted in blocking solution overnight at 4°C.

Wash sections 3 times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes

each.

Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in

blocking solution, for 1-2 hours at room temperature in the dark.

Wash sections 3 times with PBST for 5-10 minutes each in the dark.

Mounting and Imaging:

Counterstain nuclei by briefly incubating with DAPI.

Mount coverslips using an anti-fade mounting medium.

Image using a fluorescence or confocal microscope.

Quantitative Parameters for Immunostaining
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Parameter Recommendation
Range/Considerati
ons

Reference

Fixation Time (4%

PFA)
2-4 hours at 4°C

Shorter times for

better antigen

preservation; longer

for better morphology.

Overnight fixation can

reduce GFP signal.

[7][8]

Section Thickness 12-20 µm

Thinner sections for

higher resolution;

thicker for better

morphology.

[13]

Primary Antibody

(anti-GFP)
1:200 - 1:1000

Dilution should be

optimized for each

antibody lot and tissue

type.

[10]

Secondary Antibody 1:500 - 1:2000

Dilution depends on

the brightness of the

fluorophore and

antibody conjugate.

[10]

Incubation (Primary

Ab)
Overnight at 4°C

Longer incubation can

increase signal but

also background.

[10]

Incubation (Secondary

Ab)
1-2 hours at RT

Protect from light to

prevent

photobleaching.

[10]

Signaling Pathway Visualization
Visualizing GFP-positive cells is often a prerequisite for studying the signaling pathways active

within them. For instance, a researcher might be interested in the Wnt signaling pathway in a

specific population of GFP-marked neural progenitors.
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Simplified canonical Wnt signaling pathway in a GFP-positive cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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